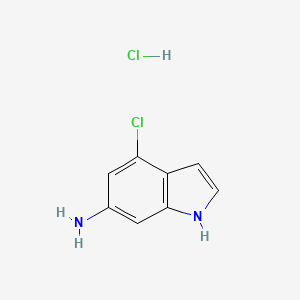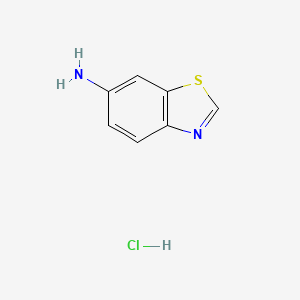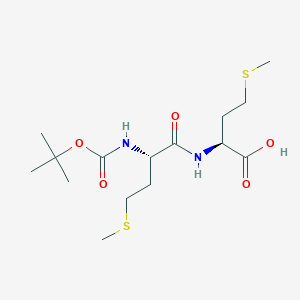
4-Chloro-1H-indol-6-amine hydrochloride
説明
4-Chloro-1H-indol-6-amine hydrochloride, also known as 4-CI-6-A-HCl, is an organic compound that has been used in scientific research for a variety of applications. It is a derivative of indole, an aromatic heterocyclic compound found in many natural products. 4-CI-6-A-HCl has been studied for its potential to act as an agonist or inhibitor of various receptors in the body, and it has been used to study the effects of various drugs. It has also been used in laboratory experiments to study the biochemical and physiological effects of compounds on cells and tissues.
科学的研究の応用
Chemical Synthesis and Derivatives
4-Chloro-1H-indol-6-amine hydrochloride serves as a precursor in various chemical syntheses, contributing to the formation of complex organic compounds. For instance, reactions of certain indole derivatives with aromatic amines can lead to the formation of hydrochlorides of pyrimido[1,2-a]indole derivatives, showcasing the compound's role in synthesizing novel heterocyclic structures. This is highlighted in a study where the reaction of 2-chloro-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde with aromatic amines resulted in such derivatives, confirmed by X-ray analysis of the crystal base obtained by alkali treatment of the reaction product (Suzdalev, Den’kina, & Tkachev, 2013).
Molecular Interaction Studies
The compound is instrumental in studying molecular interactions, particularly in crystallography and molecular binding studies. For example, the reaction of 2-(4-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)propanedial with hydroxylamine yields a title compound where the indole ring's orientation is influenced by intramolecular hydrogen bonding, as elucidated through crystallographic studies. Such studies provide insights into the structural dynamics and potential applications of indole derivatives in designing molecular recognition systems and ligands (Helliwell et al., 2011).
Antineoplastic Research
Research into antineoplastic agents has also leveraged this compound derivatives. An efficient synthesis of a nitrostilbene intermediate, potentially significant in cancer research, utilizes this compound. The synthesis pathway involves the reduction of the nitrostilbene intermediate to produce a synthetic objective amine, which, upon coupling with various amino acids, yielded new cancer cell growth inhibitory amides. This demonstrates the compound's utility in synthesizing bioactive molecules with potential therapeutic applications (Pettit et al., 2003).
Development of Antimicrobial Agents
The synthesis of new fused 1,2,4-triazines, starting from 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol, involves reactions with various reagents, including this compound derivatives. This process leads to compounds with potential antimicrobial activity, as indicated by biological screening results. Such research underscores the role of this compound in developing new antimicrobial agents and exploring their biological activities (Ali, Al Harthi, Saad, & Amin, 2016).
作用機序
Target of Action
It’s known that indole derivatives, which 4-chloro-1h-indol-6-amine hydrochloride is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often resulting in changes that contribute to their biological activities . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to the aforementioned biological activities, such as inflammation, viral replication, cancer cell proliferation, and more.
Result of Action
Given the range of biological activities associated with indole derivatives , the compound could potentially have a variety of effects at the molecular and cellular level. These effects would depend on the specific target and the context within which the compound is acting.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
4-Chloro-1H-indol-6-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions can lead to enzyme inhibition or activation, affecting the metabolic pathways of other compounds. Additionally, this compound may bind to specific receptors or proteins, modulating their activity and influencing cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . By altering the activity of this pathway, this compound can impact cell growth and survival. Furthermore, it may influence the expression of genes involved in apoptosis, leading to changes in cell death and survival rates.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, this compound may inhibit the activity of certain kinases, thereby affecting phosphorylation events and downstream signaling pathways . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of inactive or toxic byproducts . Therefore, it is essential to monitor the stability of this compound during experiments to ensure consistent results. Long-term exposure to the compound may also result in adaptive cellular responses, such as changes in gene expression or metabolic activity.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. It is crucial to determine the optimal dosage range for this compound to maximize its therapeutic potential while minimizing adverse effects. Threshold effects, where a specific dosage level triggers a significant biological response, should also be considered during dosage optimization.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The compound may also affect metabolic flux, altering the levels of specific metabolites within cells. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other compounds.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation . For example, indole derivatives have been shown to interact with ABC transporters, which play a role in drug efflux and distribution. The distribution of this compound within tissues can also be influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, indole derivatives have been reported to localize to the mitochondria, where they can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
4-chloro-1H-indol-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2.ClH/c9-7-3-5(10)4-8-6(7)1-2-11-8;/h1-4,11H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKPNVOTOOQOIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646331 | |
| Record name | 4-Chloro-1H-indol-6-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134724-15-4 | |
| Record name | 4-Chloro-1H-indol-6-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-{[2-(2-Pyridinyl)ethyl]thio}ethanol](/img/structure/B1292400.png)
![2-[(Carboxymethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1292402.png)






